An In-depth Technical Guide to the Synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol
An In-depth Technical Guide to the Synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol
Abstract
This technical guide provides a comprehensive, research-grade overview of the synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a heterobifunctional linker of significant interest in contemporary drug development and material science. Known commonly as Propargyl-PEG4-OH, this molecule is a cornerstone in the construction of Proteolysis-Targeting Chimeras (PROTACs), where its defined length and hydrophilic nature are critical for optimizing the pharmacokinetics and efficacy of novel therapeutics.[1][] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, address the primary synthetic challenge of selective monofunctionalization, and provide a detailed, field-proven experimental protocol suitable for implementation in a research or process development setting.
Introduction: The Strategic Importance of Propargyl-PEG4-OH
3,6,9,12-Tetraoxapentadec-14-yn-1-ol is a molecule defined by its dual functionality: a terminal alkyne (propargyl group) and a primary alcohol, separated by a tetraethylene glycol (PEG4) spacer. This unique architecture makes it an invaluable building block in several advanced applications:
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PROTAC Development: The molecule serves as a versatile PEG-based linker used in the synthesis of PROTACs.[3] These bifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The PEG4 spacer provides an optimal, flexible bridge between the E3 ligase ligand and the target protein binder, enhancing the formation of a productive ternary complex.
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Bioconjugation and "Click Chemistry": The terminal alkyne is a ready handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[4] This allows for the highly efficient and specific conjugation of the linker to azide-modified biomolecules, surfaces, or nanoparticles.
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Drug Delivery and Solubility Enhancement: The hydrophilic polyether backbone can improve the aqueous solubility and pharmacokinetic properties of hydrophobic drug candidates, making it suitable for creating advanced drug delivery systems, hydrogels, and tissue engineering scaffolds.[1]
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Materials Science: Its structure is utilized in the development of novel polymers, imparting characteristics such as flexibility and thermal stability to materials used in coatings, adhesives, and flexible electronics.[1]
The IUPAC name for this compound is 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol, and its key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₅ |
| Molecular Weight | 232.27 g/mol |
| CAS Number | 87450-10-0 |
| Appearance | Colorless to pale yellow oil/liquid |
| Boiling Point | 324.4 ± 32.0 °C (Predicted) |
| Density | 1.071 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Water, DMSO, DMF, DCM |
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely adopted method for preparing 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[4]
Retrosynthetic Analysis
A retrosynthetic approach reveals the simplicity of this strategy. The target molecule's ether linkage connecting the PEG chain to the propargyl group is the logical point for disconnection. This leads back to two readily available starting materials: tetraethylene glycol and a propargyl halide.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
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Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates one of the terminal hydroxyl groups of tetraethylene glycol to form a highly nucleophilic sodium alkoxide.
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Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of propargyl bromide. This occurs in a single, concerted step where the nucleophile attacks from the backside relative to the bromide leaving group.
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Product Formation: The carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken, yielding the desired ether product and sodium bromide as a byproduct.
